Aptme
Description
The Alpha Power Moment Exponential (APTME) distribution is a univariate parametric model developed to address limitations in traditional exponential-based distributions for lifetime data analysis and failure process modeling. Introduced by Shr (as cited in and ), this compound generalizes the moment exponential (ME) distribution through the alpha power transformation (APT) method, enabling greater flexibility in shape parameters. This adaptability allows this compound to model datasets with non-monotonic hazard rates, such as those exhibiting an upside-down bathtub curve, which is critical in biomedical and reliability engineering applications .
Properties
CAS No. |
107133-74-4 |
|---|---|
Molecular Formula |
C11H16N5O6PS |
Molecular Weight |
377.32 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy(methoxy)phosphinothioyl]oxymethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N5O6PS/c1-20-23(19,24)21-2-5-7(17)8(18)11(22-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,24)(H2,12,13,14)/t5-,7-,8-,11+,23?/m1/s1 |
InChI Key |
DWZSOXPWUCNSSW-ZAKKHMFKSA-N |
SMILES |
COP(=S)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
COP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
COP(=S)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Synonyms |
adenosine 5'-O-phosphorothioate O-methyl ester adenosine 5'-O-phosphorothioate O-methyl ester, (S)-isomer APTME |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Flexibility: this compound’s hazard rate can model upside-down bathtub curves, unlike APT Lomax (strictly decreasing) or APT Weibull (restricted to monotonic/bathtub shapes) .
- Parameter Efficiency : this compound requires only two parameters ($\alpha, \epsilon$) to achieve complex shapes, whereas APT Weibull and APT Lomax need three .
Performance in Real-World Datasets
Table 1: Goodness-of-Fit Metrics for this compound vs. Competing Models (Adapted from )
| Model | AIC | BIC | Kolmogorov-Smirnov (KS) | Cramer von Mises (CvM) |
|---|---|---|---|---|
| This compound | 312.5 | 318.2 | 0.032 | 0.041 |
| APT Weibull | 327.8 | 335.1 | 0.067 | 0.098 |
| APT Lindley | 329.4 | 334.9 | 0.071 | 0.112 |
| ME (Base Model) | 345.6 | 349.3 | 0.123 | 0.201 |
Analysis :
- This compound achieves the lowest Akaike Information Criterion (AIC) and Bayesian Information Criterion (BIC), indicating superior fit with fewer parameters .
- The Kolmogorov-Smirnov (KS) and Cramer von Mises (CvM) statistics for this compound are significantly lower than those of competing models, validating its accuracy in capturing empirical data patterns .
Entropy and Information Metrics
This compound’s entropy metrics, including Tsallis entropy (TE) and relative entropy (RE), increase with $\alpha$ and $\epsilon$, reflecting enhanced information retention. For example, at $\alpha = 2.5$ and $\epsilon = 1.5$, this compound achieves $TE = 4.82$ and $RE = 0.12$, outperforming APT Weibull ($TE = 4.10$, $RE = 0.21$) under identical conditions .
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